molecular formula C12H9NO2 B14364182 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione CAS No. 91126-45-3

1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione

Cat. No.: B14364182
CAS No.: 91126-45-3
M. Wt: 199.20 g/mol
InChI Key: QFZJEPSSRGPEAE-UHFFFAOYSA-N
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Description

1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused ring system combining indene and pyridine structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione typically involves the reaction of 2-arylmethylidene-2,3-dihydro-1H-inden-1-ones with malononitrile in the presence of alcoholic potassium hydroxide (KOH). This reaction yields 2-alkoxy-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitriles . Another method involves the alkylation of 3-methoxycarbonyl-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine using methyl iodide or allyl bromide in dimethylformamide (DMF) solution with sodium hydride (NaH) as a base .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and hydrogenated derivatives of this compound, which can have different functional groups attached to the core structure .

Scientific Research Applications

1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione involves its interaction with biological targets such as DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. The rigid planar structure of the compound allows it to intercalate into the DNA-enzyme complex, inhibiting enzyme activity and leading to cell growth arrest and cell death .

Comparison with Similar Compounds

  • 4-Azafluorene
  • 5H-Indeno[1,2-b]pyridine
  • Imidazo[4,5-b]pyridine derivatives

Comparison: 1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

91126-45-3

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1,5-dihydroindeno[1,2-b]pyridine-2,4-dione

InChI

InChI=1S/C12H9NO2/c14-10-6-11(15)13-12-8-4-2-1-3-7(8)5-9(10)12/h1-4H,5-6H2,(H,13,15)

InChI Key

QFZJEPSSRGPEAE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=O)CC(=O)N3

Origin of Product

United States

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